molecular formula C16H17NO2S B5568103 N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5568103
M. Wt: 287.4 g/mol
InChI Key: VWMLQRSEOAEOCH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, also known as TBN-1, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have shown that derivatives of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exhibit antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives demonstrated both antibacterial and antifungal activities, with structural features that lock the molecular conformation and eliminate conformational flexibility, contributing to their biological activity (Vasu et al., 2005).

Supramolecular Packing Motifs

The compound's structure facilitates the formation of novel supramolecular packing motifs. Research on related compounds revealed π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting a new mode of organization that might be applicable in the design of columnar liquid crystals (Lightfoot et al., 1999).

Inhibition of Cell Adhesion Molecules

Related benzo[b]thiophene-2-carboxamides have shown to inhibit the expression of cell adhesion molecules (E-selectin, ICAM-1, VCAM-1), potentially decreasing the adherence of neutrophils to activated endothelial cells. This could have implications for the development of anti-inflammatory agents (Boschelli et al., 1995).

Properties

IUPAC Name

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-13-7-4-6-12(9-13)17-16(18)15-14-8-3-2-5-11(14)10-20-15/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMLQRSEOAEOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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